molecular formula C13H13FN2O2S B12511727 2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile

2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile

Cat. No.: B12511727
M. Wt: 280.32 g/mol
InChI Key: HZSUMOVSXPMOBX-UHFFFAOYSA-N
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Description

2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile is an organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperidinylidene moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidin-2-ylidene Intermediate: This step involves the reaction of piperidine with a suitable electrophile to form the piperidin-2-ylidene intermediate.

    Introduction of the Fluorophenyl Group: The intermediate is then reacted with a fluorophenyl sulfonyl chloride under basic conditions to introduce the fluorophenyl group.

    Formation of the Acetonitrile Moiety: Finally, the compound is treated with a nitrile source, such as acetonitrile, under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-2-ylidene moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted fluorophenyl derivatives are formed.

Scientific Research Applications

Chemistry

In chemistry, 2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological pathways.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. It may serve as a lead compound for the development of drugs aimed at treating conditions such as inflammation, cancer, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chlorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile
  • 2-((2-Bromophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile
  • 2-((2-Methylphenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile

Uniqueness

Compared to its analogs, 2-((2-Fluorophenyl)sulfonyl)-2-(piperidin-2-ylidene)acetonitrile is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, reactivity, and biological activity. This makes it a valuable compound for exploring new chemical and biological phenomena.

Properties

Molecular Formula

C13H13FN2O2S

Molecular Weight

280.32 g/mol

IUPAC Name

2-(2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile

InChI

InChI=1S/C13H13FN2O2S/c14-10-5-1-2-7-12(10)19(17,18)13(9-15)11-6-3-4-8-16-11/h1-2,5,7,16H,3-4,6,8H2

InChI Key

HZSUMOVSXPMOBX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=C(C#N)S(=O)(=O)C2=CC=CC=C2F)C1

Origin of Product

United States

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